![molecular formula C8H9ClN2 B15244804 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B15244804.png)
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine is a heterocyclic compound that features a chlorine atom and an amine group attached to a cyclopenta[B]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine typically involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine . One common method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, leading to the target bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine can undergo various types of chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one analogues.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other heterocyclic compounds. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological processes .
Comparison with Similar Compounds
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one analogues: These compounds share a similar core structure but differ in functional groups and oxidation state.
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and potential for diverse chemical transformations .
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine |
InChI |
InChI=1S/C8H9ClN2/c9-8-4-6(10)5-2-1-3-7(5)11-8/h4H,1-3H2,(H2,10,11) |
InChI Key |
WTJVZGOZTXRDIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


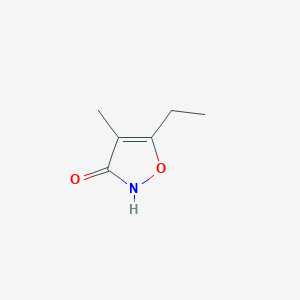

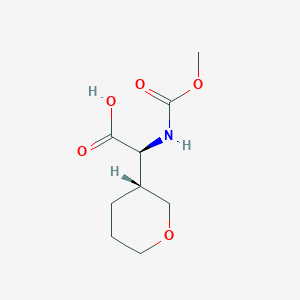
![7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244741.png)
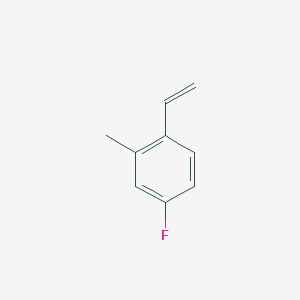
![2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15244760.png)
![tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B15244765.png)
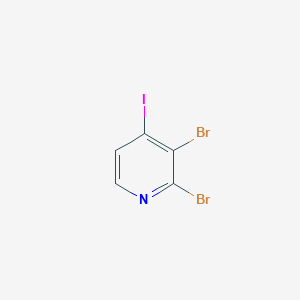
![3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B15244775.png)
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B15244783.png)
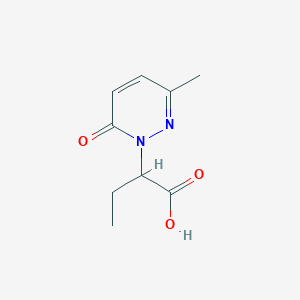
![5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B15244802.png)
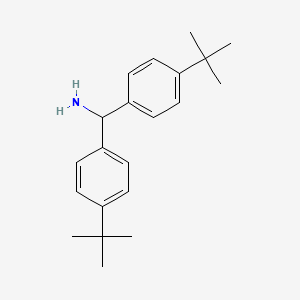
![5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B15244812.png)
